molecular formula C15H19NO4S B2548747 N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 898639-23-1

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide

Cat. No.: B2548747
CAS No.: 898639-23-1
M. Wt: 309.38
InChI Key: MGDTYYGCHOZTIM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • Sulfonamide core: The SO₂–NH group, a hallmark of sulfonamides, enables hydrogen bonding and interactions with biological targets .
  • Substituents: 3-Methyl group: Enhances lipophilicity and steric bulk on the benzene ring. 4-Propoxy group: A flexible alkoxy substituent that may influence solubility and metabolic stability.

Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-3-8-20-15-7-6-14(10-12(15)2)21(17,18)16-11-13-5-4-9-19-13/h4-7,9-10,16H,3,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDTYYGCHOZTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide typically involves the reaction of furan-2-carbaldehyde with 3-methyl-4-propoxybenzenesulfonamide in the presence of a suitable catalyst. The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield . The reaction conditions include the use of solvents such as tetrahydrofuran (THF) and the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave reactors to ensure efficient synthesis. The use of continuous flow reactors can also be considered to optimize the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related sulfonamides and heterocyclic derivatives:

Compound Name Key Substituents/Features Reported Biological Activity Structural Differences from Target Compound Reference
N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide - 4-Methyl on benzene
- 4-Chlorophenyl on furan
- Propynyl group on sulfonamide N
Anticancer, antimicrobial (implied by sulfonamide class) Chlorophenyl on furan; propynyl instead of propoxy on benzene
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives Tetrazole scaffold (replaces sulfonamide)
- Variable R groups on tetrazole
Antimicrobial (e.g., inhibition of S. epidermidis at 4 µg/mL for compound 6) Tetrazole core vs. sulfonamide; absence of benzene ring substituents
N-(Furan-2-ylmethyl)imidazole-sulfonamide derivatives (e.g., ) Imidazole and cyanophenyl groups
- Complex ethylenediamine-based side chains
Not explicitly stated (likely designed as farnesyltransferase inhibitors) Imidazole and cyanophenyl substituents; branched side chains
(E)-N-(2-(2-(1-(phenylsulfonyl)-1H-indol-2-yl)vinyl)phenyl)-N-(prop-2-ynyl)benzenesulfonamide Dual benzenesulfonamide rings
- Indole-vinyl bridge
Not reported (structural analysis highlights C–H···O interactions) Dual sulfonamide rings; indole-vinyl bridge vs. single benzene

Key Findings from Comparative Studies

  • Antimicrobial Activity : Tetrazole derivatives (e.g., compound 6 in ) exhibit potent antimicrobial activity, suggesting that replacing the sulfonamide with a tetrazole may enhance efficacy against bacterial strains. However, the target compound’s propoxy group could improve metabolic stability compared to alkynyl or chlorophenyl substituents .
  • Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of a furan-2-ylmethyl amine precursor, analogous to methods in . In contrast, tetrazole derivatives require cycloaddition reactions with nitriles .
  • Intermolecular Interactions : The target compound’s 4-propoxy group may facilitate C–H···O interactions in crystal packing, similar to related benzenesulfonamides . Chlorophenyl-substituted analogs prioritize C–H···π interactions, which alter solubility and crystallinity .

Pharmacological and Physicochemical Considerations

  • Metabolic Stability : Propoxy groups are less prone to oxidative metabolism than alkynyl or chlorophenyl groups, as seen in cytochrome P450 studies of related compounds .
  • Target Selectivity : The furan-2-ylmethyl group may confer selectivity for enzymes with hydrophobic binding pockets, similar to imidazole-based sulfonamides in .

Biological Activity

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a propoxy group, and a sulfonamide moiety, which contribute to its biological properties. The sulfonamide group is particularly noteworthy for its role in antimicrobial activity.

Biological Activity Overview

The compound has been investigated for various biological activities, primarily focusing on:

  • Antimicrobial Activity : The sulfonamide group is known for its effectiveness against bacterial infections. Research has shown that compounds with similar structures exhibit significant antimicrobial properties, making this compound a candidate for further exploration in this area .
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer potential by targeting specific molecular pathways involved in tumor growth and proliferation. The mechanism is hypothesized to involve the inhibition of carbonic anhydrases (CAs), which are implicated in various cancers .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, inhibiting the activity of certain enzymes, such as carbonic anhydrases (CAs). This inhibition disrupts metabolic pathways critical for cancer cell survival and proliferation.
  • Binding Affinity : The structural components, including the furan ring and the propoxy group, may enhance the compound's binding affinity to target molecules, increasing its efficacy as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains due to sulfonamide structure
AnticancerPotential to inhibit tumor growth through CA inhibition
Anti-inflammatoryInvestigated as a multi-target drug for inflammatory conditions

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of sulfonamide derivatives, this compound was tested against common pathogens. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Case Study: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound involved in vitro assays against various cancer cell lines. The results demonstrated that this compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential application in cancer therapy .

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